

Application of N-Methylmescaline in Psychedelic Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

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Introduction

N-Methylmescaline (NMM) is a naturally occurring phenethylamine alkaloid found in several cactus species, including *Lophophora williamsii* (peyote), alongside its more famous analogue, mescaline.^{[1][2]} As the N-methylated form of mescaline, NMM is of significant interest in psychedelic research, primarily for comparative studies to elucidate the structure-activity relationships (SAR) of psychedelic phenethylamines. While mescaline is a well-established classic psychedelic, N-methylation has been observed to significantly diminish or eliminate hallucinogenic activity in this class of compounds.^[1] This document provides an overview of N-Methylmescaline's pharmacology, protocols for its study, and its application in psychedelic research as a comparative tool.

Pharmacological Profile

Current research indicates that N-Methylmescaline is not a primary psychedelic agent. Alexander Shulgin, a pioneer in psychedelic chemistry, reported no central or peripheral effects at doses up to 24-25 mg.^[1] Its primary mechanism of action, like mescaline, is believed to be through interaction with serotonin receptors, but with significantly lower affinity. It has been found to have approximately half the serotonin receptor affinity of mescaline.^[1] In animal studies, N-Methylmescaline failed to substitute for mescaline in drug discrimination tests,

further suggesting a lack of similar psychoactive effects.[1] There is a hypothesis that NMM may become psychoactive when combined with monoamine oxidase inhibitors (MAOIs), which are also present in some cacti.[1]

Comparative Pharmacological Data

The following table summarizes the available quantitative data for N-Methylmescaline in comparison to its parent compound, mescaline.

Compound	Serotonin 5-HT2A Receptor Affinity (Ki)	Notes
Mescaline	~550 nM	Agonist at 5-HT2A and 5-HT2C receptors.[3]
N-Methylmescaline	A2 = 5,250 nM (approximately half the affinity of mescaline)	Weak affinity for serotonin receptors.[1]

Experimental Protocols

Detailed experimental protocols for N-Methylmescaline are scarce in the literature. However, standard methodologies used for the study of mescaline and other phenethylamines can be adapted.

Protocol 1: Synthesis of N-Methylmescaline

A common method for the synthesis of N-Methylmescaline involves the reductive amination of 3,4,5-trimethoxyphenylacetaldehyde with methylamine. A detailed, generalized protocol is as follows:

- Preparation of the Aldehyde: 3,4,5-trimethoxybenzaldehyde is converted to 3,4,5-trimethoxyphenylacetaldehyde.
- Reductive Amination:
 - Dissolve 3,4,5-trimethoxyphenylacetaldehyde in a suitable solvent such as methanol.
 - Add an excess of methylamine (as a solution in a solvent like THF or as a gas).

- The reaction mixture is stirred, and a reducing agent such as sodium borohydride is added portion-wise.
- The reaction is monitored by thin-layer chromatography (TLC) until completion.
- Work-up and Purification:
 - The reaction is quenched with water and the product is extracted with a non-polar solvent (e.g., dichloromethane).
 - The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography or crystallization to yield N-Methylmescaline.

Protocol 2: Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of N-Methylmescaline for various receptors, particularly the serotonin 5-HT_{2A} receptor.^{[4][5]}

- Membrane Preparation: Cell membranes from a cell line overexpressing the human 5-HT_{2A} receptor (e.g., HEK 293 cells) are prepared.
- Binding Reaction:
 - In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand for the 5-HT_{2A} receptor (e.g., [³H]ketanserin), and varying concentrations of N-Methylmescaline.
 - For non-specific binding control wells, a high concentration of a known 5-HT_{2A} antagonist (e.g., spiperone) is added.
- Incubation and Filtration:
 - The plate is incubated to allow the binding to reach equilibrium.
 - The contents of each well are then rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.

- The filters are washed with a cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the K_i (inhibition constant) of N-Methylmescaline for the 5-HT_{2A} receptor.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Rodents

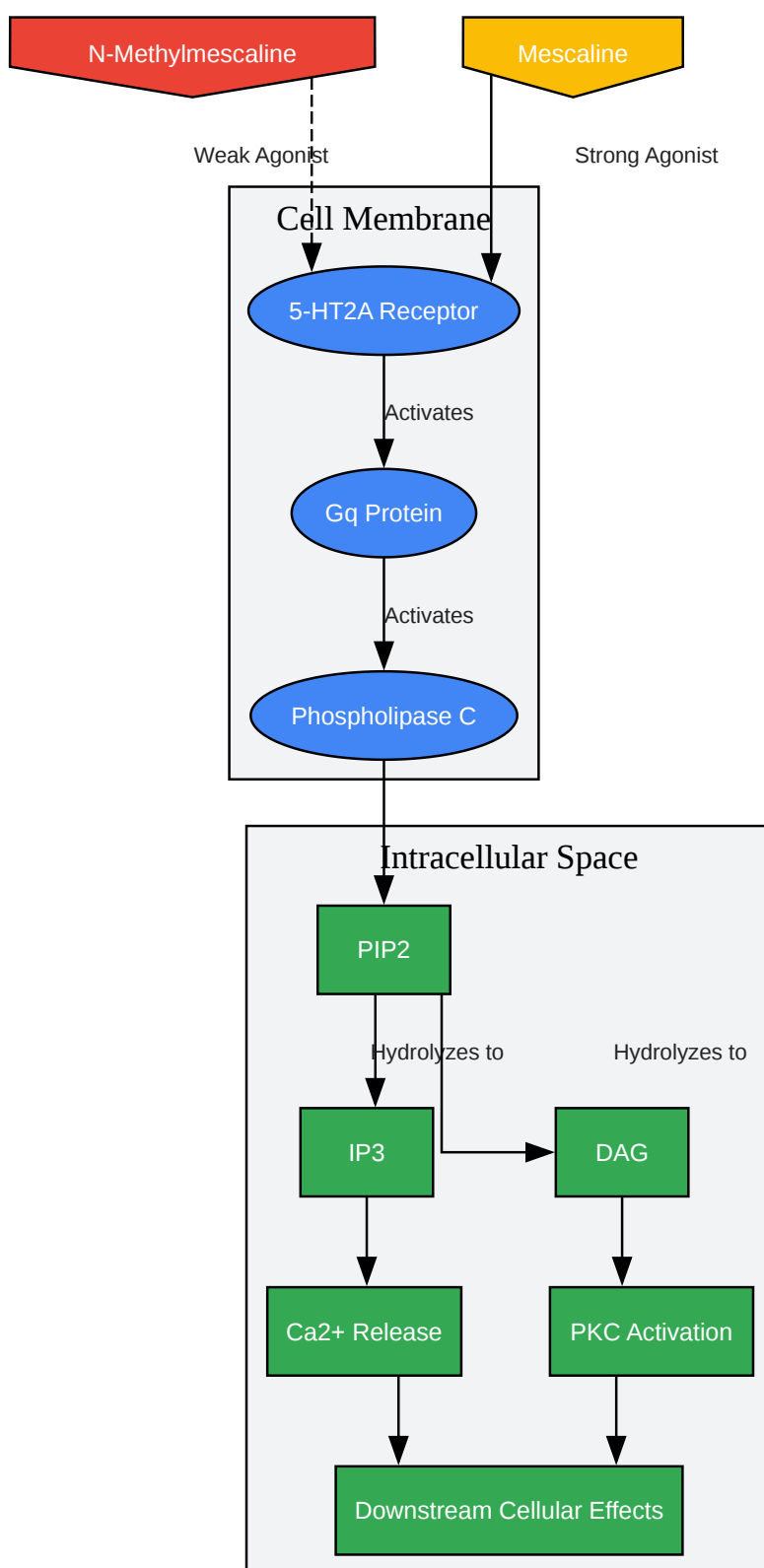
The head-twitch response in mice is a behavioral assay used to assess the in vivo psychoactive potential of serotonergic psychedelics.^[2]

- Animal Acclimation: Male C57BL/6J mice are acclimated to the testing room and observation chambers.
- Drug Administration: A group of mice is administered with N-Methylmescaline at various doses (e.g., 1, 5, 10, 25 mg/kg, intraperitoneally). A control group receives a vehicle injection. A positive control group receives mescaline.
- Observation: Immediately after injection, the mice are placed in individual observation chambers and their behavior is recorded for a set period (e.g., 30-60 minutes).
- Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches for each mouse.
- Data Analysis: The number of head twitches in the N-Methylmescaline-treated groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant increase in head twitches is indicative of 5-HT_{2A} receptor activation and potential psychedelic-like effects.

Signaling Pathways and Experimental Workflows

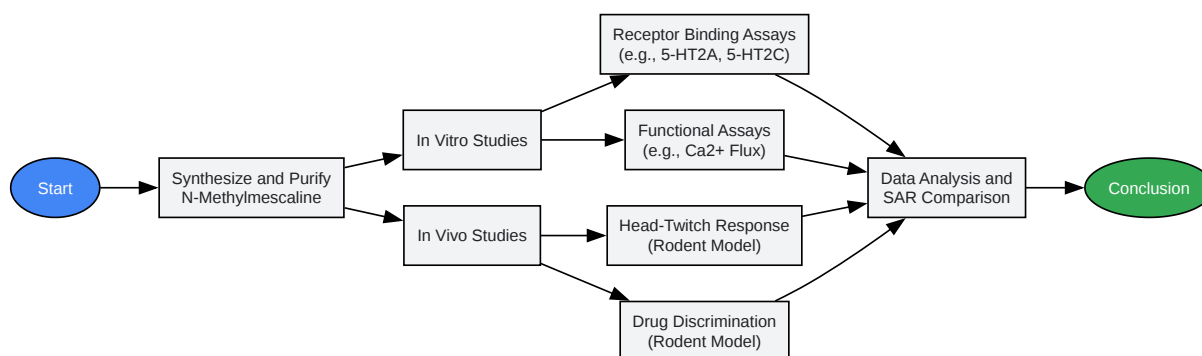
The primary signaling pathway for classic psychedelics like mescaline involves the activation of the 5-HT_{2A} receptor, which is a G_q-coupled receptor. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately leading to downstream cellular effects that are believed to underlie the psychedelic experience. Given N-Methylmescaline's weak affinity for the 5-HT2A receptor, its effect on this pathway is expected to be minimal compared to mescaline.



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Caption: Simplified 5-HT2A receptor signaling pathway for Mescaline and N-Methylmescaline.



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